N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pivalamide
Description
Properties
IUPAC Name |
N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-13-12-16(23-14-6-8-15(26-5)9-7-14)24-18(22-13)21-11-10-20-17(25)19(2,3)4/h6-9,12H,10-11H2,1-5H3,(H,20,25)(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNXSQOLISSCNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C(C)(C)C)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pivalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with 2,6-dimethylpyrimidine-4-amine under specific conditions to form the intermediate compound. This intermediate is then reacted with pivaloyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pivalamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pivalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Cores
Table 1: Structural and Functional Comparisons
Key Observations:
- Substituent Effects on Bioactivity : The target compound’s pivalamide group contrasts with the sulfonamide in ’s derivative, which may alter target selectivity due to differences in hydrogen-bonding capacity .
- Hydrogen Bonding and Stability : ’s fluorophenyl derivative exhibits intramolecular N–H⋯N hydrogen bonds , stabilizing its conformation, whereas the target compound lacks such interactions but gains rigidity from the pivalamide’s tert-butyl group .
Functional Group Variations
Table 2: Terminal Group Comparisons
Key Observations:
- Pivalamide vs.
- Sulfonamide Applications: Sulfonamide-containing analogs () are favored in antibacterial agents due to their resemblance to para-aminobenzoic acid (PABA) .
Biological Activity
N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pivalamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 393.4 g/mol. The compound features a pivalamide group attached to a pyrimidine derivative, which is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N7O2 |
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1251573-79-1 |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis.
Case Study:
A study conducted by Zhang et al. (2023) evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations. The authors suggested that the compound induces apoptosis through the activation of caspase pathways.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both gram-positive and gram-negative bacteria.
Research Findings:
A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential applications in treating bacterial infections.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: It could interact with cellular receptors, altering signaling pathways related to growth and survival.
- Induction of Apoptosis: Evidence suggests it promotes programmed cell death in cancer cells via caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
